![molecular formula C12H17NO2 B1488616 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1626480-42-9](/img/structure/B1488616.png)
7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Übersicht
Beschreibung
7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a derivative of oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position . They are found in many physiologically active compounds .
Synthesis Analysis
The synthesis of oxazepine derivatives often involves multicomponent reactions. For instance, a one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds via isocyanide-based three-component reactions has been reported . Another approach involves the consecutive Betti/Bargellini multicomponent reactions . These methods serve as a guide to chemists in developing oxazepine derivatives of pharmacological interest .Chemical Reactions Analysis
A novel tandem Betti/Ullmann/oxidation reaction was used for the synthesis of new oxazepine derivatives . This protocol includes a three-component Betti reaction of 2-naphthol, 2-haloanilines, and kojic aldehyde followed by copper-mediated intramolecular Ullmann C-O coupling reaction and subsequently aerobic oxidation .Wissenschaftliche Forschungsanwendungen
Agonistic Activity Assessment
Dibenzazepine derivatives: , including 7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, are potent activators of the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor plays a crucial role as a biological sensor, implicated in various pathophysiological conditions such as neuropathic or inflammatory pain, airway diseases, and bladder disorders . The assessment of agonistic activity is vital for understanding the interaction of these compounds with TRPA1 and their potential therapeutic applications.
Antimicrobial Applications
Oxazepine derivatives have been studied for their antimicrobial properties . Research has shown that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . This application is significant for the development of new antibiotics and treatments for bacterial infections.
Antifungal Agents
The oxazepine core structure has been utilized in the synthesis of sordarin derivatives , which are known to be potent antifungal agents . These compounds can be used to treat fungal infections and are important in the research of new antifungal medications.
Antitumor Activity
Certain oxazepine derivatives have been identified as potential antitumor agents . They have shown effectiveness against human colorectal adenocarcinoma and have been investigated as inhibitors of the Snail1 protein, which is involved in tumor progression . This application is crucial for cancer research and the development of new cancer therapies.
Liquid Crystal Synthesis
Oxazepine compounds have been synthesized and characterized for their properties as liquid crystals . These materials have applications in electronic displays and other technologies that require controlled light modulation.
Anti-corrosion Activity
Research has also explored the use of oxazepine derivatives in anti-corrosion applications . These compounds can be applied to metals to prevent corrosion, which is valuable in various industries, including construction and manufacturing.
Eigenschaften
IUPAC Name |
7-(ethoxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-9-10-3-4-12-11(7-10)8-13-5-6-15-12/h3-4,7,13H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZSCJWNSOGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC2=C(C=C1)OCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Ethoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)

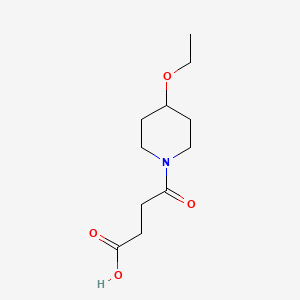
![Methyl 2-[(6-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1488539.png)
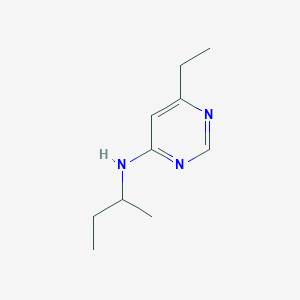


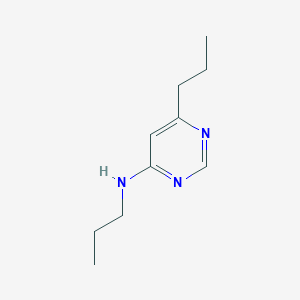

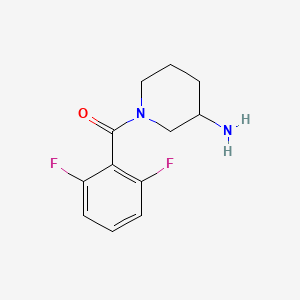


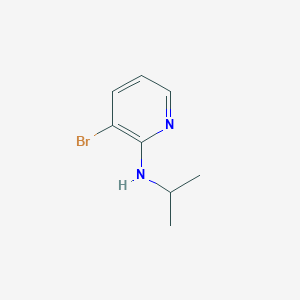
![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)